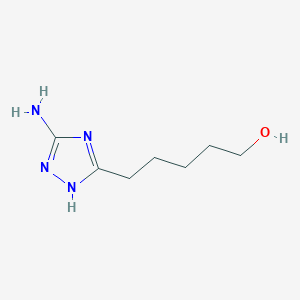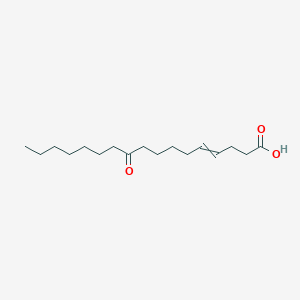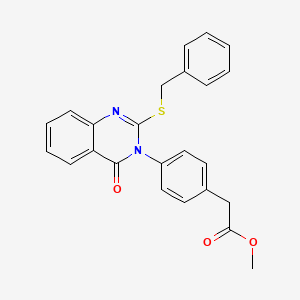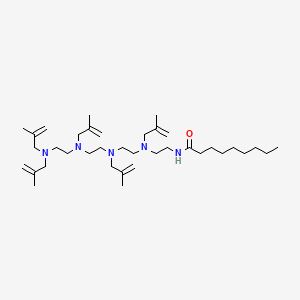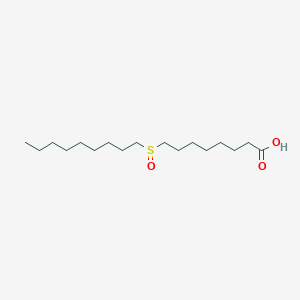
1-Undecen-3-ol, 1-phenyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecen-3-ol, 1-phenyl-, (E)- is an organic compound with the molecular formula C17H26O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an undecenyl chain and a phenyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Undecen-3-ol, 1-phenyl-, (E)- can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired alcohol. For instance, the reaction of phenylmagnesium bromide with undecenal under controlled conditions can yield 1-Undecen-3-ol, 1-phenyl-, (E)- .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing specialized equipment to ensure the reaction’s efficiency and safety. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Undecen-3-ol, 1-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylundecenal.
Reduction: Formation of phenylundecane.
Substitution: Formation of phenylundecyl halides.
Applications De Recherche Scientifique
1-Undecen-3-ol, 1-phenyl-, (E)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Undecen-3-ol, 1-phenyl-, (E)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect cellular pathways, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
1-Phenyl-1-propanol: Similar structure but with a shorter carbon chain.
1-Phenyl-2-propanol: Contains an additional hydroxyl group on the second carbon.
1-Phenyl-1-butanol: Similar structure with a four-carbon chain.
Uniqueness: 1-Undecen-3-ol, 1-phenyl-, (E)- is unique due to its longer carbon chain and the presence of both an undecenyl and phenyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
104761-41-3 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-phenylundec-1-en-3-ol |
InChI |
InChI=1S/C17H26O/c1-2-3-4-5-6-10-13-17(18)15-14-16-11-8-7-9-12-16/h7-9,11-12,14-15,17-18H,2-6,10,13H2,1H3 |
Clé InChI |
AXEBZXVSNOWYPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
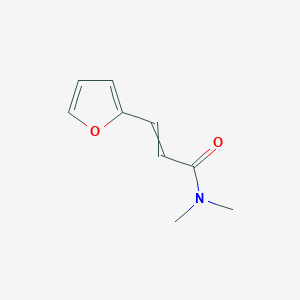

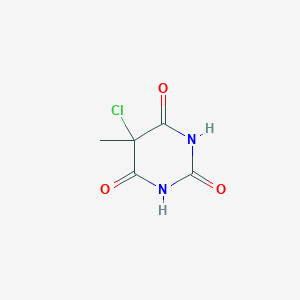
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
